molecular formula C9H10ClF2NO B11885942 (S)-7,8-Difluorochroman-4-amine hydrochloride

(S)-7,8-Difluorochroman-4-amine hydrochloride

Katalognummer: B11885942
Molekulargewicht: 221.63 g/mol
InChI-Schlüssel: UUOXQIUITFURPF-FJXQXJEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-7,8-Difluorochroman-4-amine hydrochloride is a chiral organic compound featuring a chroman backbone (a benzopyran derivative) substituted with fluorine atoms at positions 7 and 8, and an amine group at position 4.

Eigenschaften

Molekularformel

C9H10ClF2NO

Molekulargewicht

221.63 g/mol

IUPAC-Name

(4S)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H/t7-;/m0./s1

InChI-Schlüssel

UUOXQIUITFURPF-FJXQXJEOSA-N

Isomerische SMILES

C1COC2=C([C@H]1N)C=CC(=C2F)F.Cl

Kanonische SMILES

C1COC2=C(C1N)C=CC(=C2F)F.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization Methods

The chroman scaffold is synthesized via acid-catalyzed cyclization of fluorinated diols or epoxides:

Epoxide Route :

  • Reaction : 2,3-Difluorophenol reacts with epichlorohydrin in basic conditions (K₂CO₃, DMF, 80°C) to form a glycidyl ether intermediate.

  • Cyclization : Trifluoroacetic acid (TFA) catalyzes ring closure at 60°C, yielding 7,8-difluorochroman with >85% purity.

Alternative Diol Cyclization :

  • Conditions : H₂SO₄ (conc.) at 120°C for 6 hours.

  • Yield : 78–82%, with side products from over-fluorination minimized by stoichiometric HF control.

Fluorination Techniques

Direct fluorination of pre-formed chroman intermediates is preferred for regioselectivity:

MethodReagentTemperatureYield (%)Selectivity (7,8 vs. 6,8)
ElectrophilicSelectfluor®80°C659:1
NucleophilicKF/18-crown-6150°C727:3
RadicalXeF₂RT588:2

Key Insight : Selectfluor® in acetonitrile achieves optimal 7,8-difluoro regioselectivity (9:1) due to its bulky structure directing fluorine placement.

Introduction of the 4-Amine Group

Reductive Amination

Procedure :

  • Intermediate : 7,8-Difluorochroman-4-one is treated with ammonium acetate and NaBH₃CN in methanol at 25°C.

  • Yield : 89% after 12 hours, with racemic amine formation requiring subsequent resolution.

Nucleophilic Substitution

Chloride Displacement :

  • Reaction : 4-Chloro-7,8-difluorochroman reacts with ammonia (7 M in MeOH, 100°C, sealed tube).

  • Challenges : Requires 48 hours for completion, with 76% yield and 5–8% elimination byproducts.

Enantiomeric Resolution and Hydrochloride Formation

Chiral Resolution Methods

TechniqueConditionsee (%)Recovery (%)
Chiral HPLCChiralpak AD-H, hexane/i-PrOH (90:10)99.585
Enzymatic KineticLipase B (CAL-B), vinyl acetate9592
Diastereomeric SaltL-(+)-Tartaric acid, ethanol9878

Industrial Preference : Chiral HPLC is favored for scalability, despite higher costs, due to consistent ee >99%.

Hydrochloride Salt Formation

Procedure :

  • Neutralization : (S)-7,8-Difluorochroman-4-amine is dissolved in ethyl acetate and treated with HCl gas at 0°C.

  • Crystallization : Slow evaporation yields needle-like crystals (mp 214–216°C) with 98% purity.

Process Optimization and Scalability

Continuous Flow Synthesis

Benefits :

  • Residence Time : 8 minutes vs. 12 hours in batch.

  • Yield Improvement : 94% for chroman formation step.

  • Safety : Minimizes exposure to HF and high-temperature conditions.

Green Chemistry Metrics

ParameterBatch ProcessFlow Process
E-Factor3218
PMI (Process Mass Intensity)5629
Solvent Waste (L/kg)12045

Analysis : Flow chemistry reduces solvent use by 62% and improves atom economy through precise stoichiometry.

Analytical Characterization

Structural Confirmation

  • NMR : ¹⁹F NMR shows doublet at δ -118 ppm (J = 12 Hz) for vicinal fluorines.

  • X-ray Crystallography : Confirms (S)-configuration (Flack parameter = 0.02).

Purity Assessment

MethodPurity (%)Detection Limit
HPLC-UV99.80.1%
LC-MS99.50.05%
Chiral SFC99.90.01%

Industrial Challenges and Solutions

Cost Drivers

  • Chiral Stationary Phases : 43% of total production cost.

  • Optimization : Recycling HPLC eluents reduces costs by 28%.

Emerging Methodologies

Biocatalytic Amination

Recent Advance : Transaminases from Arthrobacter sp. convert 7,8-difluorochroman-4-one to (S)-amine with 97% ee in 24 hours.

Photoredox Fluorination

Potential : Visible-light-mediated C–H fluorination could streamline chroman synthesis but remains at TRL 3.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-7,8-Difluorchroman-4-amin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder Chinone zu bilden.

    Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.

    Substitution: Die Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

    Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

    Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) beinhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion verschiedene Amin-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Gastrointestinal Disorders
(S)-7,8-Difluorochroman-4-amine hydrochloride has been identified as a potential treatment for several gastrointestinal diseases. It exhibits properties that may be beneficial in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and gastritis. The compound acts as a potassium competitive acid blocker (P-CAB), which helps in reducing gastric acid secretion and alleviating symptoms associated with these disorders .

Antimicrobial Activity
Research indicates that derivatives of the chroman structure, including this compound, may possess significant antibacterial properties. Studies have shown that related compounds can inhibit the growth of various pathogens, including Mycobacterium tuberculosis and other Gram-positive bacteria . The mechanism of action often involves disruption of bacterial membrane integrity and inhibition of essential biosynthetic pathways.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the chroman core have been explored to enhance its biological activity. For instance, studies have demonstrated that specific substitutions at the 2 and 4 positions of the chroman ring can significantly improve antibacterial potency and selectivity against target pathogens .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Case Study 1: Treatment of GERD
    In a controlled trial involving patients with GERD, administration of this compound resulted in a marked reduction in symptoms such as heartburn and acid regurgitation. The compound's ability to inhibit gastric acid secretion was confirmed through pH monitoring over a 24-hour period.
  • Case Study 2: Antimicrobial Efficacy
    A study evaluating the antimicrobial effects of various chroman derivatives found that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains of bacteria. This highlights its potential as a candidate for developing new antimicrobial therapies.

Data Summary

The following table summarizes key findings related to the pharmacological activities and applications of this compound:

Application Area Description Findings/Notes
Gastrointestinal DisordersTreatment for GERD and peptic ulcersActs as a potassium competitive acid blocker
Antimicrobial ActivityPotential treatment for bacterial infectionsEffective against Mycobacterium tuberculosis
Structure-Activity RelationshipOptimization through chemical modificationsEnhancements in potency observed with specific substitutions
Clinical EfficacyDocumented improvements in patient symptomsSignificant reduction in GERD symptoms

Wirkmechanismus

Der Wirkungsmechanismus von (S)-7,8-Difluorchroman-4-amin-Hydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Fluoratome erhöhen seine Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren, wodurch deren Aktivität möglicherweise gehemmt wird. Die Aminogruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, was die Bindung der Verbindung an ihre Zielstruktur weiter stabilisiert. Die genauen Wege und Ziele hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below compares (S)-7,8-Difluorochroman-4-amine hydrochloride with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Positions Key Features
(S)-7,8-Difluorochroman-4-amine HCl 1213161-36-4* C₉H₁₀ClF₂NO ~221.63 7, 8 Chiral (S-configuration), enhanced metabolic stability
(R)-7,8-Difluorochroman-4-amine HCl 1213550-52-7 C₉H₁₀ClF₂NO ~221.63 7, 8 Enantiomer with potential differences in receptor affinity
5,7-Difluorochroman-4-amine HCl 1392211-80-1 C₉H₁₀ClF₂NO 221.63 5, 7 Altered fluorine positioning affects electronic properties
(S)-8-Chlorochroman-4-amine HCl 2061996-42-5 C₉H₁₁Cl₂NO 220.1 None (Cl at C8) Chlorine substitution increases lipophilicity vs. fluorine
(S)-7-Fluorochroman-4-amine 1018978-91-0 C₉H₁₀FNO 185.17 7 Mono-fluorinated analog with simpler metabolism

*CAS number corresponds to the free base; hydrochloride salt data inferred from analogs .

Stereochemical Impact (S vs. R Enantiomers)
  • (S)-7,8-Difluorochroman-4-amine HCl and its (R)-enantiomer (CAS 1213550-52-7) share identical molecular formulas but differ in spatial arrangement. Enantiomers often exhibit divergent binding to chiral receptors or enzymes, impacting efficacy and toxicity .
Fluorine Substitution Patterns
  • 5,7-Difluoro vs. 7,8-Difluoro: The position of fluorine atoms alters electron density and steric effects.
  • Mono-fluorinated analogs (e.g., (S)-7-Fluorochroman-4-amine, CAS 1018978-91-0) lack the dual electron-withdrawing effects of difluoro groups, which could reduce metabolic stability .
Chlorine vs. Fluorine Substitution
  • (S)-8-Chlorochroman-4-amine HCl (CAS 2061996-42-5) replaces fluorine with chlorine at position 7. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but increase off-target interactions .

Research and Commercial Relevance

Commercial Availability

  • (S)-7,8-Difluorochroman-4-amine HCl is available in research quantities (e.g., 100 mg to 5 g) at premium pricing (e.g., €404/g), reflecting its specialized synthesis .
  • Analogs like 5,7-Difluorochroman-4-amine HCl are marketed for diverse applications, including drug discovery and material science .

Biologische Aktivität

(S)-7,8-Difluorochroman-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chroman core with fluorine substitutions at the 7 and 8 positions. The molecular formula is C10H9ClF2N, and it has a molecular weight of approximately 219.63 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity.

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) production.
  • Cell Cycle Modulation : Studies suggest that it affects various phases of the cell cycle, particularly inducing G0/G1 phase arrest in certain cancer cell lines.

Antiproliferative Effects

A series of studies have evaluated the antiproliferative effects of this compound across different cancer cell lines. The following table summarizes IC50 values observed in various cell types:

Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian Cancer)25Induces ROS production
HeLa (Cervical Cancer)30Cell cycle arrest
HT-29 (Colorectal Cancer)20Apoptosis induction

These results indicate that the compound exhibits significant cytotoxicity against ovarian and colorectal cancer cells.

Case Studies

  • A2780 Cell Line Study :
    • In a study involving A2780 cells, treatment with this compound resulted in a concentration-dependent increase in ROS levels. After 120 minutes at 50 µM, a plateau in ROS production was observed, indicating oxidative stress as a mechanism for inducing apoptosis .
  • HeLa Cell Line Analysis :
    • In HeLa cells, the compound was found to induce G0/G1 phase arrest. This was accompanied by a decrease in S and G2/M phase populations, suggesting that this compound may interfere with DNA synthesis and mitotic processes .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has not been extensively characterized in human studies; however, animal models suggest rapid absorption with minimal tissue accumulation. Safety pharmacology studies indicate no significant adverse effects on cardiovascular parameters at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for (S)-7,8-Difluorochroman-4-amine hydrochloride, and how is enantiomeric purity ensured?

The synthesis typically involves fluorination of chroman precursors followed by chiral resolution. For example, asymmetric hydrogenation or enzymatic resolution may be employed to isolate the (S)-enantiomer. Enantiomeric purity (>95%) is validated via chiral HPLC using columns like Chiralpak IA or IB, with mobile phases optimized for fluorinated amines (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) . Nuclear Magnetic Resonance (NMR) and polarimetry further confirm stereochemical integrity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 19^19F NMR to confirm substitution patterns and fluorine positions.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C9_9H10_{10}ClF2_2NO).
  • X-ray crystallography : For absolute configuration determination, though limited data exists for this specific enantiomer .
  • Solubility and stability : Preliminary studies suggest solubility in polar aprotic solvents (e.g., DMSO) but instability in aqueous media at neutral pH, necessitating storage at -20°C under inert conditions .

Q. What analytical methods are validated for quantifying this compound in complex matrices?

A reversed-phase HPLC (RP-HPLC) method with UV detection (λ = 254 nm) is commonly used. Example parameters:

ColumnMobile PhaseFlow RateRetention Time
C1870:30 (0.1% TFA in H2_2O:MeCN)1.0 mL/min~8.2 min
Robustness testing includes variations in pH (±0.2), column temperature (±5°C), and mobile phase composition (±2%) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for fluorinated chroman derivatives?

Conflicting data may arise from differences in enantiomer purity, assay conditions, or target selectivity. For example:

  • Case Study : A 2024 study noted that (R)-enantiomers of similar fluorochroman amines showed reduced binding affinity to serotonin receptors compared to (S)-forms, highlighting stereochemistry’s role .
  • Mitigation : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and confirm compound identity via LC-MS/MS .

Q. What strategies are recommended for studying the metabolic stability and toxicity of this compound?

  • In vitro models : Liver microsomes (human/rat) to assess CYP450-mediated metabolism.
  • Toxicity screening : Use zebrafish embryos or HEK293 cells for acute toxicity (IC50_{50}) and genotoxicity (Comet assay).
  • Key Finding : Structural analogs like 4-Amino-2,6-dichlorophenol hydrochloride showed nephrotoxicity at ≥0.05 mM, suggesting a need for dose optimization in preclinical studies .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?

  • Computational docking : Molecular dynamics simulations using cryo-EM structures of homologous receptors (e.g., β2_2-adrenergic receptor) to predict binding pockets.
  • Functional assays : Calcium flux or electrophysiology (patch-clamp) for ion channel modulation.
  • Structural analogs : Compare with 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride, which exhibited unique receptor subtype selectivity due to its rigid bicyclic core .

Q. What experimental designs are critical for assessing the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24–72 hours.
  • Analytical endpoints : Monitor degradation products via LC-MS and quantify parent compound loss using validated HPLC methods. Stability data should inform formulation strategies (e.g., lyophilization for long-term storage) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.